D-glucose hydrazon
Overview
Description
D-glucose hydrazon is a derivative of D-glucose, a simple sugar that is a key source of energy in biological systems The compound is formed by the reaction of D-glucose with hydrazine, resulting in the formation of a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-glucose hydrazon typically involves the reaction of D-glucose with hydrazine under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the pH adjusted to neutral or slightly acidic to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:
D-glucose+Hydrazine→D-glucose hydrazon+Water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound, such as crystallization, filtration, and drying. The use of mechanochemical synthesis and solid-state melt reactions has also been explored for the efficient production of hydrazones .
Chemical Reactions Analysis
Types of Reactions
D-glucose hydrazon can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group back to the original carbonyl compound.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oximes, while reduction can regenerate the original D-glucose. Substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
D-glucose hydrazon has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of D-glucose hydrazon involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can enhance its biological activity. The compound can also interact with enzymes and proteins, affecting their function and leading to various biological effects. For example, this compound derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Hydrazones: Compounds with similar hydrazone linkages, such as benzaldehyde hydrazone and acetone hydrazone.
Oximes: Compounds formed by the reaction of carbonyl compounds with hydroxylamine, such as acetone oxime and benzaldehyde oxime.
Schiff Bases: Compounds with imine linkages, such as benzaldehyde Schiff base and salicylaldehyde Schiff base.
Uniqueness
Its ability to form stable complexes with metal ions and its biological activity make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2R,3R,4R,5S,6E)-6-hydrazinylidenehexane-1,2,3,4,5-pentol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O5/c7-8-1-3(10)5(12)6(13)4(11)2-9/h1,3-6,9-13H,2,7H2/b8-1+/t3-,4+,5+,6+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNXMEVVZBZIAC-ZXENJKTBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=NN)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](/C=N/N)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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